molecular formula C19H28N2O B11036249 N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

Cat. No.: B11036249
M. Wt: 300.4 g/mol
InChI Key: GMASTSYOTFRXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide is an organic compound known for its unique chemical structure and properties. It features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound is further modified with a cyclohexyl group and a carboxamide functional group, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the quinoline derivative reacts with an appropriate amine (e.g., cyclohexylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (e.g., temperature, pressure, and catalyst concentration) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring of the quinoline core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an antioxidant in polymer and rubber industries to prevent oxidative degradation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.

    Antioxidant Activity: It scavenges free radicals and inhibits oxidative chain reactions, protecting materials from degradation.

    Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Known for its antioxidant properties in rubber and polymer industries.

    N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide:

Uniqueness

N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C19H28N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-12,14-15H,4-6,9-10,13H2,1-3H3,(H,20,22)

InChI Key

GMASTSYOTFRXKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.